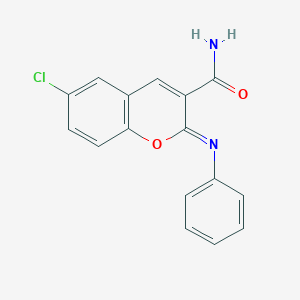
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide, also known as CPCA, is a synthetic compound that belongs to the class of chromene derivatives. It is widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is not yet fully understood. However, it has been proposed that (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the cells. For instance, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects:
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the serum and tissues of animals. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). Moreover, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. Moreover, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide and its downstream signaling pathways. Secondly, more studies are needed to investigate the potential therapeutic applications of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in various diseases, including cancer, diabetes, and inflammatory disorders. Thirdly, the development of more water-soluble analogs of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide could enhance its bioavailability and efficacy in vivo. Finally, the use of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide in combination with other drugs or therapies could potentially enhance its therapeutic effects and reduce its side effects.
Conclusion:
In conclusion, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound that has shown promising therapeutic applications in various diseases. Its high potency and selectivity towards its target molecules make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxy-2H-chromene-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an appropriate amine to obtain (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide has been shown to modulate the immune response and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
6-chloro-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWIYVHDTFGJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)
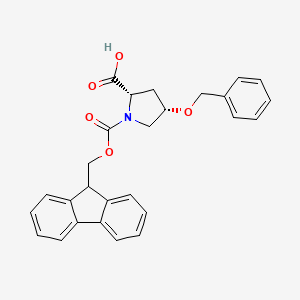

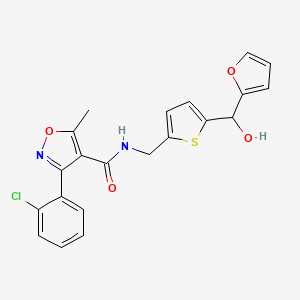
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)
![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)

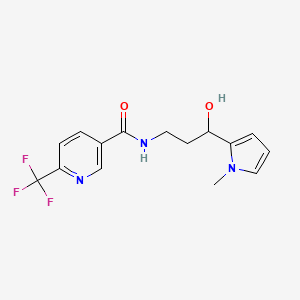
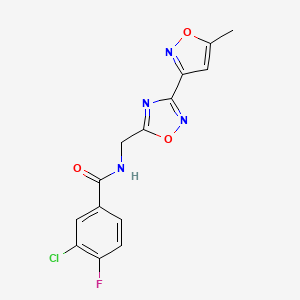
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)
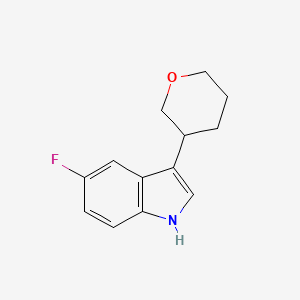

![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)
